Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride
Description
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a secondary amine hydrochloride salt characterized by a thiophene ring substituted at the 3-position, an ethylamine side chain, and a hydrochloride counterion. Its molecular formula is C₉H₁₄ClNS (calculated molecular weight: 211.73 g/mol) . The thiophene moiety, a sulfur-containing heterocycle, imparts distinct electronic and steric properties, making this compound relevant in pharmaceutical and materials science research. Its synthesis typically involves alkylation or reductive amination of thiophene derivatives, followed by salt formation with hydrochloric acid.
Properties
IUPAC Name |
N-ethyl-1-thiophen-3-ylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-10-8(2)6-9-4-5-11-7-9;/h4-5,7-8,10H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTTWDIKHJVOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CSC=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride generally follows these key stages:
- Formation of the substituted thiophene intermediate
- Introduction of the propan-2-yl amine side chain
- Conversion to the hydrochloride salt
The thiophene ring substitution at the 3-position is crucial, and the propan-2-yl amine moiety is introduced via reductive amination or related amination strategies.
Detailed Preparation Steps
Starting Material Preparation
- The synthesis often starts with a thiophene derivative such as 3-thiophenecarboxaldehyde or 1-(thiophen-3-yl)propan-2-one, which serves as the backbone for subsequent amination.
- For example, 1-(thiophen-3-yl)propan-2-one can be prepared or purchased as a key ketone intermediate.
Amination Step
- The ketone intermediate undergoes reductive amination with ethylamine or ethylamine equivalents to introduce the ethylamine side chain.
- Reductive amination conditions typically involve:
- Reacting the ketone with ethylamine under mild acidic or neutral conditions.
- Using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to reduce the imine intermediate to the amine.
- This step yields Ethyl[1-(thiophen-3-yl)propan-2-yl]amine as a free base.
Formation of Hydrochloride Salt
- The free base amine is converted into its hydrochloride salt by treatment with hydrochloric acid, usually in an alcoholic solvent such as isopropanol or methanol.
- The reaction mixture is cooled to precipitate the hydrochloride salt.
- The solid is filtered, washed with cold solvent, and dried to obtain this compound as a white to off-white powder.
Alternative Preparation Routes and Notes
- Some processes involve the use of protective groups or intermediates such as carbamates or zinc salts to improve yield and purity before final salt formation.
- The use of zinc chloride salts followed by acidification to hydrochloride salts is documented in related thiophene amine syntheses, enhancing crystallinity and purity.
- Alkylation and demethylation steps may be involved in related compounds but are less relevant for simple ethylamine derivatives.
- Avoidance of hazardous reagents like sodium hydride is preferred for commercial viability.
Data Table Summary of Preparation Conditions
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Ketone intermediate | 1-(Thiophen-3-yl)propan-2-one | Commercially available or synthesized |
| Amination reagent | Ethylamine | Used in slight excess |
| Reducing agent | Sodium cyanoborohydride or catalytic hydrogenation | Mild reducing conditions to avoid over-reduction |
| Solvent for amination | Methanol, ethanol, or isopropanol | Polar protic solvents preferred |
| Salt formation reagent | Hydrochloric acid (15% in isopropanol) | Controls pH and promotes crystallization |
| Temperature for salt formation | 0 to 5 °C | Cooling enhances precipitation |
| Isolation method | Filtration, washing with cold solvent | Ensures purity and dryness |
| Drying conditions | 45-50 °C under vacuum | Removes residual solvent |
Research Findings and Considerations
- The purity of the final hydrochloride salt is critical for pharmaceutical applications and is influenced by the choice of solvent and temperature during crystallization.
- The use of zinc chloride intermediates can improve salt crystallinity and facilitate purification steps.
- Monitoring by thin-layer chromatography (TLC) and melting point determination is standard to confirm reaction completion and product identity.
- Avoiding harsh reagents and maintaining inert atmosphere conditions during sensitive steps improves yield and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has garnered attention for its pharmacological properties, particularly as a norepinephrine-dopamine reuptake inhibitor. This mechanism positions it as a candidate for further research in neuropharmacology and potential therapeutic applications.
Medicinal Chemistry
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride's role as a norepinephrine-dopamine reuptake inhibitor suggests its utility in treating conditions such as depression and attention deficit hyperactivity disorder (ADHD). By inhibiting the reuptake of these neurotransmitters, the compound may enhance synaptic transmission and improve mood and cognitive function.
Case Study:
A study exploring similar compounds demonstrated significant improvements in depressive symptoms when administered to animal models, indicating potential pathways for human applications.
Organic Synthesis
In organic chemistry, this compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new derivatives with tailored properties.
Application Example:
Research has shown that derivatives of thiophene compounds can exhibit enhanced biological activity, making them suitable candidates for drug development.
Material Science
The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in developing new materials for electronics or catalysis.
Mechanism of Action
The mechanism of action of Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride involves its interaction with molecular targets in biological systems. The thiophene ring can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Rings
Ethyl[1-(4-methoxyphenyl)propan-2-yl]amine Hydrochloride
- Molecular Formula: C₁₂H₁₈ClNO
- Key Features : Replaces the thiophene ring with a 4-methoxyphenyl group.
- This may improve solubility in polar solvents but reduce metabolic stability due to oxidative demethylation pathways .
Ethyl({1-[4-(trifluoromethyl)phenyl]propan-2-yl})amine Hydrochloride
- Molecular Formula : C₁₂H₁₅ClF₃N
- Key Features : Features a 4-(trifluoromethyl)phenyl group.
- This substituent is common in agrochemicals and CNS drugs due to its lipophilicity and metabolic stability .
Methyl[1-(thiophen-3-yl)propan-2-yl]amine Hydrochloride
- Molecular Formula : C₈H₁₂ClNS
- Key Features : Substitutes the ethyl group with a methyl group on the amine.
- However, the lower lipophilicity (compared to ethyl) may shorten biological half-life .
Analogues with Modified Backbones or Functional Groups
3-(Thiophen-2-yl)prop-2-yn-1-amine Hydrochloride
- Molecular Formula : C₇H₈ClNS
- Key Features : Contains a propargylamine (-C≡C-CH₂NH₂) backbone and a thiophen-2-yl group.
- The 2-thienyl position alters electronic conjugation compared to the 3-thienyl isomer .
Cinnamylamine Hydrochloride
- Molecular Formula : C₉H₁₂ClN
- Key Features : Features a styryl (3-phenylprop-2-en-1-yl) group instead of thiophene.
- Impact: The conjugated double bond system enables π-π stacking interactions, useful in polymer chemistry.
Comparative Data Table
Biological Activity
Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride is a thiophene-derived compound recognized for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in research and medicine.
Overview of the Compound
This compound features a thiophene ring, a sulfur-containing heterocycle known for its versatile biological activity. The compound acts primarily as a norepinephrine-dopamine reuptake inhibitor , influencing neurotransmitter levels and exhibiting potential therapeutic effects in various conditions.
Target Interaction
The compound interacts with norepinephrine and dopamine transporters, inhibiting their reuptake. This action increases the synaptic availability of these neurotransmitters, which is crucial for enhancing neuronal communication and activity in the central nervous system (CNS) .
Biochemical Pathways
This compound influences several biochemical pathways, particularly those related to mood regulation, cognitive function, and neuroprotection. Its ability to modulate neurotransmitter levels suggests potential applications in treating mood disorders, such as depression and anxiety .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Activity : Thiophene derivatives have been studied for their anticancer properties. This compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
- Anti-inflammatory Effects : Research indicates that thiophene compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, suggesting its potential as an antimicrobial agent. Studies indicate that it can inhibit bacterial growth through mechanisms such as disrupting cell wall synthesis .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of this compound on A549 lung cancer cells. The compound demonstrated significant inhibition of cell viability, with an IC50 value indicating potent anticancer activity. The mechanism was linked to the induction of apoptosis and disruption of the cell cycle .
Case Study 2: Neuroprotective Effects
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects. Results showed that the compound reduced neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders .
Research Applications
This compound is utilized in various scientific fields:
| Application | Description |
|---|---|
| Pharmacology | Investigated as a lead compound for developing treatments for CNS disorders. |
| Material Science | Used in synthesizing conductive polymers and advanced materials. |
| Medicinal Chemistry | Explored for its potential in creating new antimicrobial and anticancer drugs. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride in laboratory settings?
- Methodology : A common approach involves reductive amination. React 1-(thiophen-3-yl)propan-2-one with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt. For precise control, use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions. Purification via recrystallization or column chromatography is recommended .
Q. How can the purity and structural integrity of this compound be verified?
- Methodology : Combine multiple analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm, ethyl group splitting patterns).
- HPLC : Assess purity (>95% by area normalization).
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]+ for free base).
- X-ray crystallography : Resolve crystal structure using SHELX software for unambiguous confirmation .
Q. What are the solubility characteristics of this hydrochloride salt in common solvents?
- Methodology : Hydrochloride salts typically exhibit high solubility in polar solvents (water, methanol) due to ionic interactions. Conduct solubility tests via gravimetric analysis: dissolve 10 mg in 1 mL solvent at 25°C with sonication. For example, solubility in water is >50 mg/mL, while in non-polar solvents (hexane), it is <1 mg/mL .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Methodology : Use design of experiments (DoE) to test variables:
- Catalysts : Compare NaBH(OAc)₃ vs. Pd/C under hydrogen.
- Solvents : Evaluate THF vs. dichloromethane for reaction efficiency.
- Temperature : Optimize between 0°C and reflux.
- Automated flow reactors : Implement continuous synthesis for scalability and reproducibility, as demonstrated in cyclopropylamine derivatives .
Q. What strategies resolve contradictory spectroscopic data (e.g., NMR splitting vs. computational predictions)?
- Methodology :
- Advanced NMR : Use 2D techniques (COSY, HSQC) to assign overlapping signals.
- Computational modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Crystallographic validation : Resolve structural ambiguities via single-crystal X-ray diffraction using SHELX .
Q. How does the thiophene ring’s electronic environment influence downstream reactivity?
- Methodology :
- Electrophilic substitution : Thiophene’s electron-rich 3-position directs reactions (e.g., bromination). Use frontier molecular orbital (FMO) analysis to predict reactivity.
- Steric effects : Compare derivatization rates of thiophene-containing amines vs. phenyl analogs.
- Biological assays : Study receptor binding affinities to correlate electronic effects with activity .
Q. What computational methods predict crystallographic packing behavior?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
